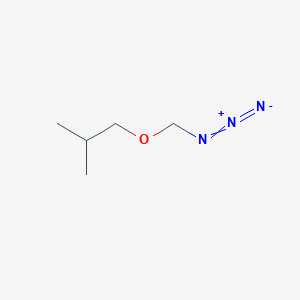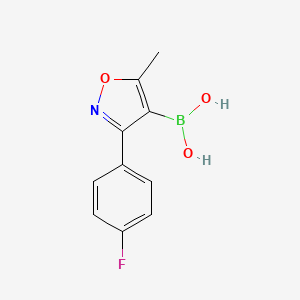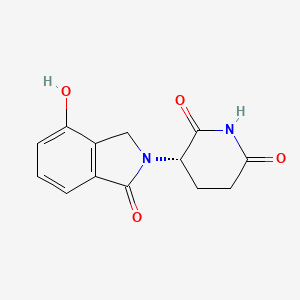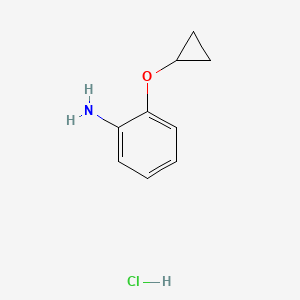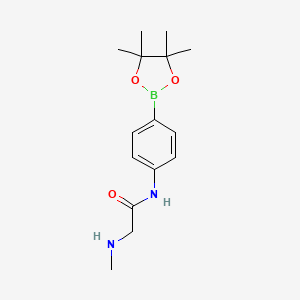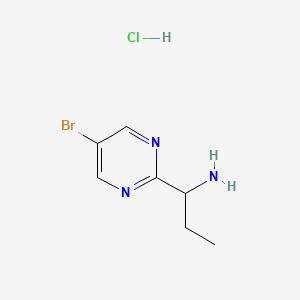![molecular formula C8H10 B13472298 1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
1-Ethynylbicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylbicyclo[211]hexane is a unique organic compound characterized by its bicyclic structure, which includes a hexane ring fused with an ethynyl group This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynylbicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be facilitated by photochemistry to form the bicyclic structure . This method allows for the efficient and modular synthesis of various substituted bicyclo[2.1.1]hexane derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. due to the technical challenges and the need for specialized equipment, large-scale production may require optimization of reaction conditions and the use of alternative catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Ethynylbicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as organolithium reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclo[2.1.1]hexane derivatives.
Substitution: Formation of various substituted bicyclo[2.1.1]hexane compounds.
Scientific Research Applications
1-Ethynylbicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-Ethynylbicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive ethynyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a molecular replacement for benzene.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system.
Uniqueness
1-Ethynylbicyclo[2.1.1]hexane is unique due to its specific ring strain and the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1-ethynylbicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H10/c1-2-8-4-3-7(5-8)6-8/h1,7H,3-6H2 |
InChI Key |
HIDVYCUQFWKHNS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


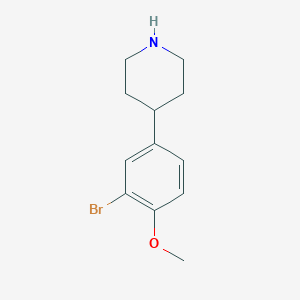
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
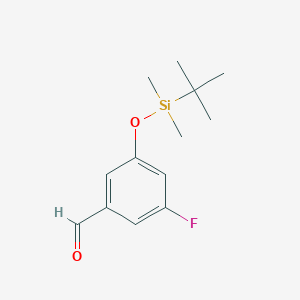
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
